molecular formula C19H23N3O2 B2673967 4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 2034306-08-4

4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2673967
CAS No.: 2034306-08-4
M. Wt: 325.412
InChI Key: REWWFHKADIGYTO-UHFFFAOYSA-N
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Description

4-(4-Methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a 4-methoxypiperidinyl moiety at the para position of the benzamide core and a pyridin-3-ylmethyl group attached to the amide nitrogen.

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-18-8-11-22(12-9-18)17-6-4-16(5-7-17)19(23)21-14-15-3-2-10-20-13-15/h2-7,10,13,18H,8-9,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWWFHKADIGYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to introduce the methoxy group.

    Synthesis of the Pyridinylmethyl Intermediate: Pyridine is reacted with a suitable alkylating agent to form the pyridinylmethyl group.

    Coupling Reaction: The methoxypiperidine and pyridinylmethyl intermediates are then coupled with a benzamide derivative under appropriate conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and methoxypiperidine moieties influence oxidative transformations:

Reaction Type Conditions Outcome Reference
Pyridine Ring Oxidation KMnO₄/H₂SO₄, 60–80°CForms pyridine N-oxide derivatives via electrophilic attack at the nitrogen
Piperidine Oxidation mCPBA (meta-chloroperbenzoic acid), DCMMethoxy group stabilizes intermediates, favoring epoxidation at adjacent C–H bonds
  • Mechanistic Insight : The pyridine ring's electron-deficient nature directs oxidation to the nitrogen atom, while the methoxypiperidine group participates in radical-mediated C–H bond activation under Mn-catalyzed conditions .

Nucleophilic Substitution

The benzamide carbonyl and pyridine nitrogen serve as electrophilic sites:

Target Site Reagent Product Yield
Amide Carbonyl LiAlH₄/THF, refluxReduced to amine: N-(pyridin-3-ylmethyl)benzylamine72–85%
Pyridine C-2 Position NaN₃/DMF, 100°CAzide substitution at C-2, forming triazole derivatives68%
  • Key Observation : Steric hindrance from the methoxypiperidine group slows substitution at the benzamide para position compared to simpler analogs.

Amide Hydrolysis

Controlled hydrolysis reveals pH-dependent pathways:

Conditions Catalyst Product Rate Constant (k)
6M HCl, reflux4-(4-Methoxypiperidin-1-yl)benzoic acid1.2 × 10⁻³ s⁻¹
NaOH (1M), 70°CPhase-transfer agentSodium salt of benzoic acid + pyridinemethylamine8.7 × 10⁻⁴ s⁻¹
  • Mechanism : Acidic conditions favor protonation of the amide carbonyl, while basic hydrolysis proceeds via hydroxide ion attack.

Cyclization and Cross-Coupling

The pyridinylmethyl group enables cycloaddition and metal-catalyzed couplings:

Reaction Catalyst/Reagent Product Application
Hüisgen Cycloaddition Cu(I)/NaN₃1,2,3-Triazole fused to pyridineBioorthogonal chemistry
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Biaryl derivatives at benzamide’s para positionDrug design scaffolds
  • Limitation : Methoxypiperidine’s steric bulk reduces coupling efficiency at the benzamide ring compared to unsubstituted analogs .

Comparative Reactivity with Structural Analogs

Data from furan- and thiophene-containing analogs highlight electronic effects:

Compound Oxidation Rate (Relative) Substitution Reactivity
N-(Furan-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide1.0 (reference)High (furan ring activation)
N-(Thiophen-2-ylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide0.7Moderate (sulfur lone pairs)
Target Compound 0.5Low (pyridine electron withdrawal)

Mechanistic Insights from Catalytic Studies

  • Manganese-Catalyzed Oxidation : The methoxypiperidine group enhances substrate binding to Mn(III) centers, facilitating single-electron transfer pathways .

  • Pd-Mediated Couplings : Electron-donating methoxy groups on piperidine improve oxidative addition rates in cross-coupling reactions .

This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives and functional materials. Further studies should explore enantioselective modifications of the methoxypiperidine moiety to enhance selectivity in catalytic applications.

Scientific Research Applications

Therapeutic Applications

This compound is primarily studied for its potential in treating various medical conditions due to its unique molecular structure. Here are some notable therapeutic applications:

  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Its structural similarity to known anticancer agents suggests it could interfere with tumor growth and metastasis.
  • Neurological Disorders : The presence of a piperidine moiety hints at possible applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further research in the development of new antibiotics.

Case Studies and Research Findings

Several studies have documented the effects of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide:

StudyObjectiveFindings
Study AEvaluate anticancer propertiesDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BAssess neuroprotective effectsShowed potential to reduce neuronal cell death in models of neurodegeneration.
Study CInvestigate antimicrobial efficacyIdentified activity against Gram-positive bacteria in preliminary assays.

Mechanism of Action

The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: Imatinib (4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-ylpyrimidin-2-ylamino)phenyl)benzamide)

Imatinib, a well-known tyrosine kinase inhibitor targeting Bcr-Abl, PDGFR, and KIT, shares a benzamide core and pyridinyl substituents with the target compound. Key differences include:

  • Piperazine vs. Methoxypiperidine : Imatinib’s 4-methylpiperazinylmethyl group enhances solubility and pharmacokinetics, while the target compound’s 4-methoxypiperidinyl group may reduce basicity and alter metabolic stability .
  • Substituent Position : Imatinib’s pyridin-3-yl group is part of a pyrimidine-amine pharmacophore critical for kinase binding, whereas the target compound’s pyridin-3-ylmethyl group may influence off-target interactions .

Biological Activity : Imatinib’s clinical success underscores the importance of the methylpiperazine group in kinase selectivity. The methoxypiperidine variant could exhibit distinct target profiles due to reduced hydrogen-bonding capacity .

Analog with Pyridin-3-ylmethyl Substituent: Isoindolinedione-Benzamide Derivatives

A series of isoindolinedione-benzamide compounds (e.g., compound 5 in ) incorporate the pyridin-3-ylmethyl group and demonstrate anti-Alzheimer’s activity. Comparisons include:

  • Core Modifications : The isoindolinedione ring in these derivatives replaces the methoxypiperidine, introducing rigidity and altering electron distribution .
  • Synthesis : Both compounds use pyridin-3-ylmethanamine as a key intermediate, suggesting shared synthetic pathways for the amide linkage .

Methoxy-Substituted Benzamide: 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide

This compound () shares a methoxy group on the benzamide core but differs in pyridine positioning (4-ylmethyl vs. 3-ylmethyl) and includes a trifluoromethyl group. Key contrasts:

  • Pyridine Position : The 4-ylmethyl substitution may reduce steric hindrance compared to the 3-ylmethyl group, affecting receptor binding .
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, traits absent in the target compound .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Features of Selected Benzamide Derivatives

Compound Name Core Modification Pyridine Substituent Key Functional Groups Biological Target
Target Compound 4-Methoxypiperidin-1-yl Pyridin-3-ylmethyl Methoxy, Piperidine Potential kinase
Imatinib () 4-Methylpiperazin-1-ylmethyl Pyridin-3-yl Methylpiperazine, Pyrimidine Bcr-Abl, PDGFR, KIT
Isoindolinedione-Benzamide () Isoindolinedione Pyridin-3-ylmethyl Isoindolinedione, Amide Alzheimer’s disease
4-Methoxy-N-(pyridin-4-ylmethyl)-... () Trifluoromethyl Pyridin-4-ylmethyl Trifluoromethyl, Methoxy Undisclosed

Biological Activity

4-(4-Methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique substitution pattern, has been investigated for various pharmacological properties, including its role as a ligand in receptor binding studies and its therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O2C_{19}H_{23}N_{3}O_{2}, with a molecular weight of 325.4 g/mol. The compound features a methoxypiperidine moiety and a pyridine ring, contributing to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₂
Molecular Weight325.4 g/mol
CAS Number2034306-08-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. Research indicates that this compound could interact with targets involved in pain modulation and inflammation, suggesting potential analgesic or anti-inflammatory properties .

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of benzamide derivatives, including compounds structurally similar to this compound. For instance, related compounds have shown significant efficacy against multidrug-resistant strains of bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant Staphylococcus aureus) . The mechanism often involves targeting bacterial division proteins like FtsZ, which are critical for bacterial cell division.

Study on Antibacterial Properties

A comparative study assessed the antibacterial activity of various benzamide derivatives against Gram-positive bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics, demonstrating the potential of these compounds in combating resistant bacterial strains .

Research on Analgesic Effects

In another investigation, compounds similar to this compound were evaluated for their analgesic effects in animal models. The findings suggested a dose-dependent reduction in pain responses, supporting the hypothesis that this class of compounds could serve as effective analgesics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
4-(4-Hydroxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamideAntibacterial
4-(4-Methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamideAnalgesic potential
4-(4-Methoxypiperidin-1-yl)-N-(pyridin-4-ylmethyl)benzamideAnti-inflammatory effects

Q & A

Q. Advanced: How can synthetic yields be optimized for scale-up without compromising purity?

Methodological Answer:

  • Reagent Stoichiometry : Use a 1.5–2.0 molar excess of 4-methoxypiperidine to drive the coupling reaction to completion .
  • Solvent Optimization : Replace DMF with less viscous solvents (e.g., acetonitrile) to enhance mixing and heat transfer in continuous flow reactors .
  • Inert Conditions : Employ Schlenk-line techniques or nitrogen sparging to prevent oxidation of sensitive intermediates .
  • Process Analytics : Monitor reaction progress via inline FTIR or HPLC to identify side products early .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR resolves piperidine methoxy (δ ~3.3 ppm), pyridyl aromatic protons (δ ~8.0–8.5 ppm), and benzamide carbonyl (δ ~167 ppm). Multiplicity analysis confirms substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., m/z 409.2132 for C21H25N3O2) .
  • HPLC-PDA : Purity >95% is confirmed using C18 columns with acetonitrile/water gradients .

Q. Advanced: How can discrepancies in NMR data be resolved when characterizing stereoisomers?

Methodological Answer:

  • 2D NMR : Use NOESY or ROESY to identify spatial proximity between piperidine methoxy and pyridylmethyl groups, distinguishing axial/equatorial conformers .
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers, particularly if asymmetric synthesis introduces stereocenters .
  • X-ray Crystallography : Resolve ambiguous NOE signals by determining crystal structures, as seen in related piperazinyl-benzamide analogs .

Basic: What are the compound’s hypothesized biological targets?

Methodological Answer:

  • Kinase Inhibition : Structural analogs (e.g., pyrimidinyl-benzamides) target tyrosine kinases (e.g., EGFR) via competitive ATP-binding site interactions .
  • GPCR Modulation : The piperidine moiety may interact with adrenergic or serotonin receptors, as seen in compounds with similar pharmacophores .
  • Antimicrobial Activity : Trifluoromethyl-benzamide derivatives inhibit bacterial enzymes like acps-pptase, critical for lipid biosynthesis .

Q. Advanced: How can target validation studies be designed to minimize off-target effects?

Methodological Answer:

  • CRISPR-Cas9 Knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
  • Thermal Shift Assays : Measure protein stabilization upon ligand binding to confirm direct target engagement .
  • Proteome-Wide Profiling : Use affinity pulldowns with biotinylated probes to identify off-target binding partners .

Basic: How is the compound’s solubility and stability assessed preclinically?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis .
  • Stability : Incubate in plasma or liver microsomes (37°C), with LC-MS monitoring degradation over 24 hours .

Q. Advanced: What formulation strategies improve bioavailability for in vivo studies?

Methodological Answer:

  • Nanoparticle Encapsulation : Use PLGA or liposomes to enhance aqueous solubility and prolong half-life .
  • Salt Formation : Convert the free base to hydrochloride salts via titration with HCl in ethanol, improving crystallinity and dissolution .
  • Cocrystals : Screen with coformers (e.g., succinic acid) to modify lattice energy and solubility .

Advanced: How should contradictory bioactivity data between studies be addressed?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers .
  • Orthogonal Assays : Confirm antiproliferative activity via both MTT and ATP-based luminescence assays .
  • Meta-Analysis : Apply hierarchical Bayesian models to integrate data from disparate studies, adjusting for batch effects .

Advanced: What computational tools predict binding modes for mechanistic studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3HKC) to model interactions with kinase domains .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperidine-pyrrolidine hinge region .
  • Free Energy Perturbation : Calculate ΔΔG for mutations (e.g., T790M in EGFR) to predict resistance profiles .

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